Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide
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Overview
Description
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is a chemical compound with the empirical formula C16H14Br2N4O4 and a molecular weight of 486.11 g/mol . This compound is known for its role as a potent and specific inhibitor of DNA ligase IIIα, which is crucial for mitochondrial function .
Preparation Methods
The synthesis of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves several steps. One common method includes the reaction of carbonic acid and disulfide carbon to obtain the product, followed by further chemical reactions and structural modifications . The detailed reaction conditions and industrial production methods are not widely documented, indicating the complexity and specificity of the synthesis process.
Chemical Reactions Analysis
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide (NBS) and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl and hydrazide groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a competitive inhibitor of DNA ligases I and III, making it valuable in studies related to DNA repair and mitochondrial function . Its ability to target cancer cell mitochondria and induce apoptosis has made it a subject of interest in cancer research .
Mechanism of Action
The mechanism of action of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves the inhibition of DNA ligase IIIα, leading to mitochondrial dysfunction . This inhibition results in increased reactive oxygen species (ROS) production and caspase 1-dependent apoptosis in cancer cells . The compound’s molecular targets include the mitochondrial DNA ligase IIIα and associated pathways involved in DNA repair and apoptosis .
Comparison with Similar Compounds
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is unique due to its specific inhibition of DNA ligase IIIα and its preferential targeting of cancer cell mitochondria . Similar compounds include other DNA ligase inhibitors such as L67, which also target DNA ligase IIIα but may have different specificities and effects . The uniqueness of this compound lies in its dual role in inhibiting DNA repair and inducing apoptosis, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C16H14Br2N4O4 |
---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24) |
InChI Key |
KFEPVFJQVOMODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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